Azido-PEG1-Boc

Description

Properties

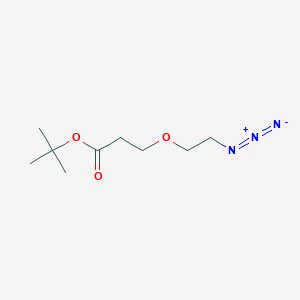

IUPAC Name |

tert-butyl 3-(2-azidoethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLWGRGAPJGNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501190643 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501190643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374658-85-1 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374658-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501190643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of Azido-PEG1-Boc in Advanced Bioconjugation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. The heterobifunctional linker, Azido-PEG1-Boc, has emerged as a critical tool for the covalent linkage of biomolecules, enabling the development of sophisticated therapeutics and research agents. This technical guide provides an in-depth exploration of the core functionalities of Azido-PEG1-Boc, its applications in bioconjugation, and detailed experimental protocols.

Azido-PEG1-Boc is a molecule meticulously designed with three key functional components: a terminal azide (B81097) group (-N₃), a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This unique architecture allows for a controlled, stepwise approach to conjugation, making it an invaluable asset in the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Core Components and their Functions

The utility of Azido-PEG1-Boc lies in the distinct roles of its constituent parts:

-

The Azide Group (-N₃): This functional group is the cornerstone of "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1][4] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][5] This bioorthogonality ensures that the reaction proceeds with minimal cross-reactivity with other functional groups found in biological systems.[5]

-

The PEG1 Linker (-CH₂CH₂O-): The single polyethylene glycol unit imparts hydrophilicity to the linker.[1] This enhanced water solubility is crucial for improving the pharmacokinetic properties of the final bioconjugate, reducing aggregation, and potentially lowering immunogenicity.[1] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

-

The Boc Protecting Group (-Boc): The tert-butyloxycarbonyl group is an acid-labile protecting group for the primary amine.[6] This protection is essential for directing the initial conjugation to another part of the molecule or a different molecule altogether. The Boc group is stable under a wide range of conditions but can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the amine for a subsequent conjugation step.[6][7] This allows for a controlled and sequential synthesis of complex bioconjugates.

Applications in Bioconjugation

The primary application of Azido-PEG1-Boc is in the construction of complex biomolecules where precise control over the assembly process is critical.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker plays a crucial role in bridging the target protein-binding ligand and the E3 ligase ligand. Azido-PEG1-Boc is an ideal building block for PROTAC synthesis due to its ability to facilitate a stepwise conjugation strategy.[3] Typically, one ligand is conjugated to the linker after Boc deprotection, and the second ligand is attached via a click chemistry reaction with the azide group.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[8] The linker connecting the antibody and the drug is a critical determinant of the ADC's stability and efficacy. Azido-PEG1-Boc can be used to create ADCs with a defined drug-to-antibody ratio (DAR).[8] The linker can be first attached to the antibody, and then the drug can be conjugated to the linker via click chemistry.

Quantitative Data for Bioconjugation Reactions

The choice of reaction conditions is critical for the success of bioconjugation. The following tables summarize key quantitative data for reactions involving Azido-PEG-Boc linkers.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters [5]

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to potential copper cytotoxicity.[5] | High, suitable for in vivo and live-cell applications.[5] |

| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[5] | Generally slower than CuAAC, dependent on the cyclooctyne (B158145) used.[5] |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

Table 2: Second-Order Rate Constants for SPAAC Reactions [2][5]

| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.15 | DMSO |

| BCN (PEGylated) | 2-azidoethanol | ~0.57 | Aqueous Buffer |

| DBCO Derivatives | General Azides | ~0.1 - 2.0 | Various |

Table 3: Boc Deprotection Conditions and Yields [7][9]

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 hours | >90 |

| 4M HCl in 1,4-dioxane | 4 M | 1,4-dioxane | Room Temperature | 1 - 4 hours | >90 |

Experimental Protocols

The following are generalized protocols for the use of Azido-PEG1-Boc in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Boc Deprotection of Azido-PEG1-Boc[7]

Materials:

-

Azido-PEG1-Boc

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve Azido-PEG1-Boc in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

The resulting Azido-PEG1-Amine TFA salt can be used directly in the next step or after neutralization.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][10]

Materials:

-

Azide-functionalized molecule (e.g., Azido-PEG1-conjugate)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)

-

Co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.5 equivalents) in the reaction buffer.

-

In a separate vial, prepare a premix of CuSO₄ and the copper ligand.

-

Add the copper catalyst premix to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature for 1-12 hours. Protect from light.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the conjugate using a suitable method (e.g., size-exclusion chromatography, HPLC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2]

Materials:

-

Azide-functionalized molecule (e.g., Azido-PEG1-conjugate)

-

Strained cyclooctyne-functionalized molecule (e.g., DBCO-conjugate)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For less reactive cyclooctynes, longer incubation times may be necessary.

-

Monitor the reaction by LC-MS.

-

Purify the final conjugate using a suitable method.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of a PROTAC using Azido-PEG1-Boc.

Caption: A general workflow for the synthesis of an ADC using an Azido-PEG1 linker.

Caption: Comparison of azide-alkyne cycloaddition reaction pathways.

Conclusion

Azido-PEG1-Boc stands as a versatile and powerful tool in the field of bioconjugation. Its well-defined structure, featuring orthogonal reactive handles, provides researchers with precise control over the synthesis of complex biomolecules. The ability to perform high-yield, bioorthogonal click chemistry, combined with the benefits of a hydrophilic PEG spacer and a reliable protecting group strategy, makes Azido-PEG1-Boc an indispensable component in the development of next-generation therapeutics and advanced research probes. This guide provides a foundational understanding and practical protocols to facilitate its effective implementation in the laboratory.

References

An In-depth Technical Guide to Azido-PEG1-Boc: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG1-Boc, chemically known as tert-butyl (2-azidoethyl)carbamate, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, medicinal chemistry, and drug development. Its structure incorporates a terminal azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functional groups allows for its versatile application in "click chemistry" reactions and as a building block in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of Azido-PEG1-Boc.

Chemical Properties and Structure

Azido-PEG1-Boc is a small, linear molecule designed for covalent modification of other molecules. The PEG spacer enhances aqueous solubility and provides flexibility to the linked structures.

Structure

The chemical structure of Azido-PEG1-Boc is characterized by a two-carbon ethyl backbone. One terminus is functionalized with an azide group (-N₃), while the other is a carbamate (B1207046) with a Boc protecting group.

Chemical Name: tert-butyl (2-azidoethyl)carbamate Synonyms: N-Boc-2-azidoethylamine, Azido-PEG1-Boc

Physicochemical Properties

A summary of the key quantitative data for Azido-PEG1-Boc is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 117861-38-8 | [1][2] |

| Molecular Formula | C₇H₁₄N₄O₂ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | 2-8°C | [1] |

| Solubility | Soluble in common organic solvents. |

Experimental Protocols

Synthesis of Azido-PEG1-Boc

A common synthetic route to Azido-PEG1-Boc involves a two-step process starting from 2-bromoethylamine (B90993) hydrobromide.

Step 1: Azidation of 2-bromoethylamine

-

Dissolve 2-bromoethylamine hydrobromide in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) in excess (e.g., 1.5 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain 2-azidoethylamine (B148788).

Step 2: Boc Protection of 2-azidoethylamine

-

Dissolve the crude 2-azidoethylamine in a solvent such as dichloromethane (B109758) (DCM).

-

Add a base, for example triethylamine (B128534) (Et₃N), to the solution.

-

Cool the mixture to 0°C and slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in DCM.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure Azido-PEG1-Boc.

Characterization

The structure and purity of the synthesized Azido-PEG1-Boc can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the tert-butyl protons (a singlet around 1.4 ppm), and the methylene (B1212753) protons of the ethyl chain.

-

Mass Spectrometry (MS): The molecular weight can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS), which would show the corresponding molecular ion peak.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azido-PEG1-Boc is a key reagent in click chemistry. The following is a general protocol for its conjugation to an alkyne-containing molecule.

-

In a reaction vessel, dissolve the alkyne-functionalized molecule and a slight excess of Azido-PEG1-Boc in a suitable solvent mixture (e.g., DMSO/water).

-

Add a copper(I) source, such as copper(II) sulfate (CuSO₄) along with a reducing agent like sodium ascorbate. A copper-stabilizing ligand (e.g., TBTA or THPTA) is also added.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the conjugated product can be purified by chromatography.

Applications in Drug Development

PROTAC Synthesis

Azido-PEG1-Boc serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The synthesis of a PROTAC using Azido-PEG1-Boc typically involves the following steps:

-

Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine.

-

Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Click Chemistry Conjugation: The azide end of the linker-E3 ligase ligand conjugate is then reacted with an alkyne-modified ligand for the target protein of interest via a CuAAC reaction to form the final PROTAC molecule.

Bioconjugation via Click Chemistry

The azide functionality of Azido-PEG1-Boc allows for its efficient and specific conjugation to molecules containing a terminal alkyne via the CuAAC reaction. This "click" reaction is widely used in bioconjugation to label proteins, nucleic acids, and other biomolecules with probes, tags, or other functional moieties.

Signaling Pathways and Logical Relationships

The application of Azido-PEG1-Boc in PROTACs directly interfaces with the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells.

Conclusion

Azido-PEG1-Boc is a highly valuable chemical tool for researchers in the life sciences. Its defined structure, dual functionality, and the biocompatibility imparted by the PEG linker make it an ideal component for the construction of complex molecular architectures. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the synthesis of PROTACs and other bioconjugation applications, ultimately contributing to the advancement of drug discovery and chemical biology.

References

An In-depth Technical Guide to Azido-PEG1-Boc as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability.[]

Among the various types of linkers used in PROTAC design, those incorporating polyethylene (B3416737) glycol (PEG) units have gained significant attention. PEG linkers are known to enhance the aqueous solubility and improve the pharmacokinetic properties of PROTAC molecules.[2] This technical guide provides a comprehensive overview of Azido-PEG1-Boc, a specific, short-chain PEG-based linker, and its application in the synthesis and development of PROTACs.

Azido-PEG1-Boc is a heterobifunctional linker featuring an azide (B81097) group at one end and a Boc-protected amine at the other, connected by a single ethylene (B1197577) glycol unit. This structure offers a versatile platform for the modular synthesis of PROTACs. The azide group allows for highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to an alkyne-functionalized ligand.[3] The Boc-protected amine provides a stable handle for standard amide bond formation with a carboxylic acid-functionalized ligand, with the Boc group being easily removable under acidic conditions.[4]

Core Properties of Azido-PEG1-Boc

A summary of the key physicochemical properties of Azido-PEG1-Boc is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (2-(2-azidoethoxy)ethyl)carbamate | N/A |

| CAS Number | 1374658-85-1 | [4] |

| Molecular Formula | C₉H₁₈N₄O₃ | [5] |

| Molecular Weight | 246.26 g/mol | N/A |

| Appearance | Light-Yellow Oil | N/A |

| Solubility | Soluble in water, DMSO, DMF, and DCM | N/A |

| Storage Conditions | Store at -20°C | N/A |

Role in PROTAC Design and Synthesis

The Azido-PEG1-Boc linker serves as a critical building block for the modular and efficient synthesis of PROTACs. Its bifunctional nature allows for a stepwise and controlled conjugation of the POI and E3 ligase ligands. The short, single PEG unit provides a degree of flexibility and hydrophilicity to the resulting PROTAC molecule. The length of the linker is a crucial parameter in PROTAC design, as it dictates the distance and relative orientation of the POI and E3 ligase in the ternary complex, which is essential for efficient ubiquitination.[]

Quantitative Data on PROTACs with PEG1 Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data for a PROTAC utilizing a single PEG unit linker to induce the degradation of the oncogenic kinase BCR-ABL.

| PROTAC Name | Target Protein | E3 Ligase Ligand Type | Linker | DC50 (nM) | Dmax (%) | Cell Line | Source(s) |

| Arg-PEG1-Dasa | BCR-ABL | N-end rule E3 ligase ligand (Arginine) | Single PEG unit | 0.85 | 98.8 | K562 | [6] |

Signaling Pathway

The following diagram illustrates the signaling pathway of the BCR-ABL oncoprotein, a target for PROTAC-mediated degradation, and the points of intervention by PROTACs. BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells through the activation of several downstream signaling pathways, including STAT5, MAPK, PI3K/Akt, and CrkL.

Caption: BCR-ABL Signaling and PROTAC-mediated Degradation.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a PROTAC using an Azido-PEG1-Boc linker and its subsequent evaluation.

Protocol 1: PROTAC Synthesis

This protocol describes a three-step synthesis of a PROTAC, involving Boc deprotection, amide coupling, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction.[3][4]

Step 1: Boc Deprotection of Azido-PEG1-Boc

-

Dissolve Azido-PEG1-Boc (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0°C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 2: Amide Coupling with E3 Ligase Ligand

-

Dissolve the deprotected linker-amine salt (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA salt.

-

Add a coupling reagent such as HATU (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-functionalized intermediate from Step 2 (1.0 eq) and an alkyne-modified POI ligand (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a copper(I) source, which can be generated in situ by adding copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of the synthesized PROTAC in a cellular context using Western blotting.[2]

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., K562 for BCR-ABL) in 6-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Experimental and Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC utilizing the Azido-PEG1-Boc linker.

Caption: General Workflow for PROTAC Synthesis and Evaluation.

Conclusion

Azido-PEG1-Boc is a valuable and versatile linker for the modular synthesis of PROTACs. Its well-defined structure, featuring orthogonal reactive handles, allows for a controlled and efficient assembly of these complex heterobifunctional molecules. The single PEG unit imparts a degree of hydrophilicity, which can be beneficial for the overall properties of the resulting PROTAC. The successful development of potent PROTACs, such as Arg-PEG1-Dasa for the degradation of BCR-ABL, highlights the utility of short PEG linkers in achieving high degradation efficacy. The experimental protocols and workflows provided in this guide offer a framework for researchers to utilize Azido-PEG1-Boc in the design and synthesis of novel PROTACs for targeted protein degradation.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of the azide group in Azido-PEG1-Boc for click chemistry

An In-depth Technical Guide on the Core Role of the Azide (B81097) Group in Azido-PEG1-Boc for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the precise and efficient linking of molecular entities is paramount. Heterobifunctional linkers are central to this endeavor, and among them, Azido-PEG1-Boc has emerged as a versatile and powerful tool. This linker incorporates three key functional components: a reactive azide group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.

This technical guide provides an in-depth examination of the Azido-PEG1-Boc linker, with a core focus on the strategic role of the azide group. The azide function serves as the linchpin for its application in "click chemistry," a class of reactions prized for their high efficiency, specificity, and biocompatibility.[1] We will explore the fundamental properties of each component of the linker, delve into the mechanisms of the click reactions it enables, present quantitative data and detailed experimental protocols, and illustrate its application in the synthesis of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

Core Components of the Azido-PEG1-Boc Linker

The functionality of the Azido-PEG1-Boc linker is derived from the distinct properties of its three constituent parts.

-

The Azide Group (-N₃): The Bioorthogonal Handle The azide group is the reactive heart of the linker for click chemistry. Its utility is rooted in a unique combination of characteristics that make it ideal for bioconjugation.[3] It is small, minimizing steric hindrance or perturbation of the biomolecules to which it is attached.[1][4][5] Critically, the azide group is bioorthogonal, meaning it is stable and non-reactive with the vast majority of functional groups found in complex biological systems.[1][6][7] This chemical inertness ensures that its subsequent reaction is highly selective and occurs only with its designated reaction partner, typically an alkyne.[4][8][9]

-

The PEG1 Spacer: The Solubility and Spacing Modulator The short polyethylene glycol (PEG) spacer serves as a flexible, hydrophilic linker.[10] PEGylation, the attachment of PEG chains, is a well-established strategy in drug delivery to improve the physicochemical properties of molecules.[4][8] Even a short PEG1 unit enhances aqueous solubility, which is crucial when working with hydrophobic drugs or biomolecules.[11][12] The spacer also provides conformational flexibility and precise spatial control between the two conjugated molecules, which can be critical for maintaining their biological function.[10][13]

-

The Boc Group: The Amine Protecting Shield The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[14] It masks the reactivity of a primary or secondary amine, preventing it from participating in unintended side reactions during the initial conjugation steps.[15] The key advantage of the Boc group is its stability under a wide range of conditions, yet it can be removed cleanly and efficiently under acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][14] This allows for a sequential and controlled conjugation strategy, where one molecule is attached, the Boc group is removed, and a second molecule is then conjugated to the newly revealed amine.

The Azide Group's Role in Click Chemistry Mechanisms

The azide group's primary role is to participate in highly efficient cycloaddition reactions with alkynes. The two main types of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking an azide with a terminal alkyne.[1][5] The reaction is not spontaneous and requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1][16] The copper catalyst dramatically accelerates the reaction, allowing it to proceed rapidly at room temperature and in aqueous solutions.[5] The azide acts as the 1,3-dipole that reacts with the copper-activated alkyne.[17][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC, particularly for applications in living systems.[16] This reaction does not require a cytotoxic copper catalyst.[4][6] Instead, it utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) as the alkyne partner.[19] The high ring strain of the cyclooctyne (approximately 18 kcal/mol) dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[20] The azide reacts as a 1,3-dipole with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[16][20]

Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific application, with key differences in kinetics, biocompatibility, and reaction partners.

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |

| Catalyst Required | Yes (Copper I)[4][14] | No[1][4] |

| Biocompatibility | Limited in live cells due to Cu toxicity[1][4] | High; ideal for in vivo applications[21] |

| Typical Reaction Rate | Fastest (~10² - 10³ M⁻¹s⁻¹)[4] | Fast (~1 M⁻¹s⁻¹)[4] |

| Product | 1,4-disubstituted 1,2,3-Triazole | Mixture of regioisomers (1,2,3-Triazole) |

| Key Advantage | Very high efficiency and reaction speed.[3] | Excellent biocompatibility for live systems.[3] |

| Key Disadvantage | Potential cytotoxicity of the copper catalyst.[3] | Requires synthesis of strained, sterically bulky alkynes.[3] |

| Parameter | Typical Value / Reagent | Notes |

| Azide/Alkyne Ratio | 1:1 to 1:2[7] | A slight excess of one reagent can drive the reaction to completion. |

| Copper(II) Source | 1-5 mol% (e.g., CuSO₄·5H₂O) | The active Cu(I) is generated in situ.[22] |

| Reducing Agent | 5-10 mol% (e.g., Sodium Ascorbate) | Must be freshly prepared. Maintains the copper in the active Cu(I) state.[11] |

| Accelerating Ligand | 1:1 to 5:1 ratio with Copper (e.g., THPTA, TBTA)[7][16] | Stabilizes the Cu(I) catalyst and enhances the reaction rate.[7][10][20] |

| Solvent | t-BuOH/H₂O, PBS, DMSO, aqueous/organic mixtures[7][23][24] | Chosen based on the solubility of the substrates. |

| Temperature | Room Temperature[7] | Gentle heating (e.g., 45°C) can be used for slower reactions.[13] |

Experimental Protocols

The following are generalized protocols for the key reactions involving the Azido-PEG1-Boc linker.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

-

Dissolution: Dissolve the Boc-protected conjugate (1.0 equiv) in a suitable solvent like dichloromethane (B109758) (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure. The resulting amine salt can be neutralized with a mild base (e.g., DIPEA or triethylamine) for subsequent reactions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical bioconjugation reaction.

-

Preparation: In a suitable reaction vessel, dissolve the alkyne-containing biomolecule and the azide-PEG-conjugate in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).[22]

-

Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ (e.g., 1-5 mol%) and an accelerating ligand like THPTA (e.g., 5 equivalents relative to copper).[25]

-

Reaction Initiation: Add the catalyst-ligand premix to the reaction mixture. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 5-10 mol%).[22]

-

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.

-

Purification: Once the reaction is complete (monitored by LC-MS or HPLC), purify the final conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for a catalyst-free conjugation.

-

Preparation: Dissolve the azide-functionalized molecule (e.g., an antibody) in a suitable buffer like PBS at a concentration of 5-10 mg/mL.[16]

-

Reagent Addition: Add a 5- to 20-fold molar excess of the DBCO-functionalized molecule (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the azide solution. Ensure the final concentration of the organic solvent is low (e.g., <10%) to maintain the integrity of the biomolecule.[16]

-

Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[16]

-

Purification: Remove the excess, unreacted DBCO-containing reagent using a desalting column or a protein concentrator equilibrated with the desired final buffer.[16]

Visualization of Experimental Workflow

The heterobifunctional nature of Azido-PEG1-Boc allows for a controlled, sequential synthesis of complex conjugates like PROTACs. The azide provides a click chemistry handle, while the Boc-protected amine provides an orthogonal site for another conjugation following deprotection.

Conclusion

The azide group is the central functional element that defines the utility of the Azido-PEG1-Boc linker in modern chemical biology and drug discovery. Its bioorthogonality allows for its participation in highly selective and efficient click chemistry reactions—namely CuAAC and SPAAC—providing a robust method for covalently linking it to alkyne-modified molecules.[3] Complemented by the solubility-enhancing PEG spacer and the strategically important Boc protecting group, the azide enables a modular and controlled approach to synthesizing complex bioconjugates. This powerful combination has cemented the role of azide-containing linkers as indispensable tools for developing next-generation therapeutics and research probes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 12. precisepeg.com [precisepeg.com]

- 13. chempep.com [chempep.com]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 25. jenabioscience.com [jenabioscience.com]

A Technical Guide to the Function of the Boc Protecting Group in Azido-PEG1-Boc Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the synthesis of Azido-PEG1-Boc, a heterobifunctional linker critical in bioconjugation and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). The core focus is on the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group, detailing its function, the mechanisms of its application and removal, and the experimental protocols that govern its use.

Introduction to Azido-PEG1-Boc and the Role of Protecting Groups

Azido-PEG1-Boc is a versatile chemical tool featuring three key components:

-

An azide (B81097) group (N₃) : A reactive handle for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

-

A short polyethylene (B3416737) glycol (PEG1) spacer : A single ethylene (B1197577) glycol unit that enhances solubility and provides a defined spatial separation between conjugated molecules.

-

A Boc-protected terminal amine : A primary amine shielded by the tert-butyloxycarbonyl (Boc) group.

In multifunctional molecules, it is often necessary to prevent a reactive group from participating in a reaction while another part of the molecule is being modified. This is the fundamental role of a protecting group . The Boc group serves this purpose by "capping" the highly nucleophilic amine, rendering it unreactive under a variety of conditions.[3][4] This allows for the selective synthesis and manipulation of the azide terminus of the molecule without interference from the amine.

The Boc group is particularly advantageous due to its stability in neutral and basic conditions while being easily removable under mild acidic conditions, a property known as acid lability.[3][5] This chemical orthogonality is the cornerstone of its utility in complex, multi-step syntheses.

The Synthetic Pathway of Azido-PEG1-Boc

The synthesis of Azido-PEG1-Boc highlights the essential function of the Boc group. A common synthetic strategy begins with a commercially available starting material where the amine is already protected, such as 2-(Boc-amino)ethanol. The Boc group ensures that the amine does not interfere with the subsequent conversion of the hydroxyl group to an azide.

The logical workflow involves two main steps:

-

Activation of the Hydroxyl Group : The terminal hydroxyl group is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl). The Boc group is stable under these conditions and prevents the amine from reacting with the electrophilic MsCl.

-

Nucleophilic Substitution with Azide : The mesylate is then displaced by an azide anion (from a source like sodium azide, NaN₃) via an Sₙ2 reaction to yield the final product, Azido-PEG1-Boc.

This workflow prevents the formation of undesired byproducts and ensures the regioselective introduction of the azide functionality.

References

The PEG1 Spacer in Heterobifunctional Linkers: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone due to their unique physicochemical properties.[2] This guide provides an in-depth technical examination of the PEG1 spacer, a single ethylene (B1197577) glycol unit, within heterobifunctional linkers. While often overshadowed by its longer-chain counterparts, the PEG1 spacer offers distinct advantages in specific applications where precise control over linker length and hydrophilicity is paramount.

Core Principles of the PEG1 Spacer

The fundamental structure of a PEG1 spacer consists of a single ethylene glycol unit, -(CH₂CH₂O)-. In a heterobifunctional linker, this unit is flanked by two different reactive functional groups, allowing for the sequential and specific conjugation of two distinct molecules.[3] The inclusion of even this single PEG unit can significantly influence the properties of the resulting bioconjugate.

Key Properties and Advantages:

-

Hydrophilicity: The ether oxygen in the ethylene glycol unit is capable of forming hydrogen bonds with water molecules, thereby increasing the hydrophilicity of the linker and the overall conjugate.[4] This can be crucial for mitigating the hydrophobicity of certain payloads and improving solubility in aqueous environments.[5]

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and generally non-immunogenic material, making it suitable for in vivo applications.[6]

-

Defined Spacer Length: As a discrete chemical entity, the PEG1 spacer provides a precise and minimal increase in the distance between the conjugated molecules. This level of control is essential for optimizing the spatial orientation required for biological activity, such as the formation of a stable ternary complex in PROTACs.[7]

-

Conformational Flexibility: The C-O bonds within the PEG1 unit allow for free rotation, imparting a degree of flexibility to the linker. This can be advantageous in allowing the conjugated molecules to adopt optimal conformations for binding to their respective targets.[8]

Quantitative Data on PEG1-Containing Molecules

The decision to incorporate a PEG1 spacer is often driven by empirical data. The following tables summarize key quantitative findings from studies on molecules featuring a single PEG unit, providing a basis for comparison and rational design.

| Parameter | Molecule/System | Value | Significance | Reference(s) |

| Degradation (DC₅₀) | Arg-PEG1-Dasa (BCR-ABL PROTAC) | 0.85 nM | Demonstrates high potency in inducing the degradation of the target protein. | [9] |

| Inhibition (IC₅₀) | Arg-PEG1-Dasa (on K562 cells) | ~0.36 nM | Shows potent inhibition of cancer cell proliferation. | [9] |

| Maximum Degradation (Dmax) | Arg-PEG1-Dasa (BCR-ABL PROTAC) | >98% at 5 nM | Achieves near-complete degradation of the target protein. | [9] |

| Property | Molecule/System | Observation | Implication | Reference(s) |

| Solubility | General PEG-containing molecules | Increased solubility with PEG incorporation. | A PEG1 spacer can contribute to improved solubility of hydrophobic payloads. | [10] |

| Hydrophilicity (LogP) | General PEG-containing molecules | Lower LogP values with increasing PEG length. | A PEG1 spacer provides a modest but significant increase in hydrophilicity. | [11] |

| Stability | ADCs with PEG linkers | PEG linkers can improve the physical stability of ADCs by masking payload hydrophobicity. | The PEG1 spacer can contribute to reducing aggregation and improving the stability of ADCs. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of heterobifunctional linkers containing a PEG1 spacer and their subsequent bioconjugates.

Protocol 1: Synthesis of a Heterobifunctional Linker (Boc-NH-PEG1-Maleimide)

This protocol outlines a general procedure for the synthesis of a heterobifunctional linker with a Boc-protected amine and a maleimide (B117702) group, connected by a PEG1 spacer.

Materials:

-

Boc-NH-PEG1-COOH

-

N-Hydroxysuccinimide (NHS)

-

N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt

-

Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDCI)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Boc-NH-PEG1-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Add DCC or EDCI (1.1 equivalents) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

-

Concentrate the filtrate under reduced pressure to obtain the crude Boc-NH-PEG1-NHS ester.

-

-

Coupling with Maleimide:

-

Dissolve the crude Boc-NH-PEG1-NHS ester (1 equivalent) and N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.1 equivalents) in anhydrous DMF.

-

Add TEA (2.2 equivalents) to neutralize the trifluoroacetate salt and facilitate the reaction.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

-

Purification:

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM.

-

Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM).

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Precipitate the final product in cold diethyl ether, collect the solid by filtration, and dry under vacuum to yield Boc-NH-PEG1-Maleimide.

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized linker. The characteristic signals for the Boc group, the PEG1 unit, the maleimide ring, and the amide bonds should be present.[11]

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To verify the molecular weight of the final product.[7]

Protocol 2: Characterization of PEG1-Containing Bioconjugates by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to assess the purity and conjugation efficiency of bioconjugates.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Bioconjugate sample (e.g., ADC or PROTAC)

Procedure:

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Preparation: Prepare a solution of the bioconjugate in a suitable solvent, typically the initial mobile phase.

-

Injection: Inject a defined volume of the sample onto the column.

-

Chromatography (Gradient Elution):

-

Run a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.

-

The more hydrophobic the molecule, the later it will elute. The PEG1-containing bioconjugate will have a different retention time compared to the unconjugated starting materials.

-

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds and 280 nm for proteins containing tryptophan and tyrosine).

-

Data Analysis:

-

Analyze the chromatogram to determine the retention times of the different species (unconjugated antibody/protein, free payload/ligand, and the final conjugate).

-

The peak area of the conjugate can be used to estimate its purity and the efficiency of the conjugation reaction.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of a PROTAC containing a PEG1 spacer targeting the BCR-ABL oncoprotein, which is a driver in Chronic Myeloid Leukemia (CML).[9][13]

Caption: Mechanism of BCR-ABL degradation by a PEG1-containing PROTAC.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a heterobifunctional linker and its subsequent use in creating a bioconjugate.

Caption: Workflow for synthesis and bioconjugation with a PEG1 linker.

Conclusion

The PEG1 spacer, though the shortest of the PEG linkers, represents a powerful tool in the rational design of heterobifunctional molecules for targeted therapeutics. Its ability to subtly modulate hydrophilicity while providing a precisely defined and flexible linkage is invaluable in optimizing the delicate balance of properties required for potent and safe ADCs and PROTACs. The continued exploration of short, discrete PEG linkers, including the PEG1 unit, will undoubtedly contribute to the advancement of next-generation bioconjugates with enhanced therapeutic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Paper: Targeting Chronic Myeloid Leukemia with Potent and Specific BCR::ABL1 Degraders [ash.confex.com]

An In-depth Technical Guide to Azido-PEG1-Boc: Properties and Applications

This technical guide provides a comprehensive overview of the physicochemical properties and applications of Azido-PEG1-Boc, a heterobifunctional linker crucial in bioconjugation and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular weight, solubility characteristics, and its role in advanced biochemical applications.

Core Properties of Azido-PEG1-Boc

Azido-PEG1-Boc is a versatile molecule utilized in the synthesis of more complex structures, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] It features an azide (B81097) group for click chemistry reactions and a Boc-protected amine, which can be deprotected for subsequent conjugation. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugates.

Molecular Weight

The molecular characteristics of Azido-PEG1-Boc and a closely related structure are summarized below. The variation in molecular weight is attributed to a slight difference in the carbon backbone.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Azido-PEG1-Boc | C₉H₁₈N₄O₃ | 230.26 | [3] |

| Azido-PEG1-C1-Boc | C₈H₁₅N₃O₃ | 201.22 | [2] |

Solubility Profile

While specific quantitative solubility data for Azido-PEG1-Boc is not extensively published, a strong predictive analysis can be made based on the general solubility of PEGylated compounds and its structural components. The PEG chain imparts hydrophilicity, suggesting solubility in aqueous solutions, while the Boc group is nonpolar.[4][5][6]

PEGs are generally soluble in water and a variety of organic solvents, including:[7][8][9][10]

-

Water and aqueous buffers (e.g., PBS)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Chloroform

-

Methylene chloride

Conversely, PEGs exhibit lower solubility in alcohols and toluene (B28343) and are generally not soluble in ether.[7] The solubility of PEGylated compounds tends to decrease as the molecular weight of the PEG chain increases.[9] Given the short PEG1 linker in Azido-PEG1-Boc, it is expected to have good solubility in a range of polar organic solvents.

Experimental Protocols

Accurate determination of solubility is critical for the effective use of Azido-PEG1-Boc in synthesis and formulation. The following is a general protocol for determining the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination

Objective: To determine the solubility of Azido-PEG1-Boc in various solvents at a controlled temperature.

Materials:

-

Azido-PEG1-Boc

-

Selected solvents (e.g., water, PBS, DMSO, DMF, methanol)

-

Vials with screw caps

-

Analytical balance

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Azido-PEG1-Boc to a series of pre-weighed vials.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or vortex them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved compound.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample to determine the concentration of the dissolved Azido-PEG1-Boc.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L using the measured concentration and the dilution factor.

-

Applications in Bioconjugation

Azido-PEG1-Boc is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid and specific.[1] The azide group can readily react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[1][2]

The logical workflow for a typical bioconjugation experiment involving Azido-PEG1-Boc is depicted below.

This workflow illustrates the key steps from the preparation of the reactants to the final characterization of the bioconjugate. The modularity of this approach allows for the precise and efficient labeling of biomolecules for various applications in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. carbosynusa.com [carbosynusa.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labinsights.nl [labinsights.nl]

- 10. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG1-Boc, a heterobifunctional linker critical in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its synthesis, purification, and characterization, offering actionable protocols and data for laboratory applications.

Introduction

Azido-PEG1-Boc, systematically named tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a versatile chemical tool that incorporates three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a Boc-protected amine for subsequent conjugation steps. Its utility is most prominent in the construction of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Core Compound Specifications

A summary of the key quantitative data for Azido-PEG1-Boc is presented below for easy reference.

| Property | Value |

| IUPAC Name | tert-butyl (2-(2-azidoethoxy)ethyl)carbamate[3] |

| Synonyms | N-Boc-2-(2-azidoethoxy)ethanamine[3], t-Boc-N-amido-PEG1-Azide[4] |

| CAS Number | 176220-30-7[3] |

| Molecular Formula | C₉H₁₈N₄O₃[3] |

| Molecular Weight | 230.27 g/mol [3] |

| Appearance | Light-Yellow Oil[4] |

| Purity | Typically >95%[3] |

| Storage Conditions | Store at 0-8°C[4] or -20°C for long term |

Synthesis of Azido-PEG1-Boc

The synthesis of Azido-PEG1-Boc can be accomplished through a multi-step process starting from readily available 2-(2-aminoethoxy)ethanol (B1664899). The general synthetic workflow involves the protection of the amino group, conversion of the hydroxyl group to an azide, and finally, deprotection and subsequent Boc protection of the amine. A more direct approach, outlined below, involves the azidation of a protected amino alcohol, followed by Boc protection.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route for Azido-PEG1-Boc.

Caption: A generalized workflow for the synthesis of Azido-PEG1-Boc.

Experimental Protocol

This protocol details a potential multi-step synthesis of Azido-PEG1-Boc.

Step 1: Synthesis of 2-(2-Azidoethoxy)ethanol

This step can be adapted from the synthesis of longer PEG chain analogues.[5][6]

-

Mesylation: Dissolve 2-(2-aminoethoxy)ethanol in an appropriate solvent like dichloromethane (B109758) (DCM) and cool to 0 °C. Add a base such as triethylamine (B128534) (TEA), followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Azidation: The resulting mesylate is then reacted with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) to yield 2-(2-azidoethoxy)ethanol.

Step 2: Synthesis of 2-(2-Azidoethoxy)ethanamine

This procedure is adapted from the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine.[5][6]

-

Tosylation: To a solution of 2-(2-azidoethoxy)ethanol in tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of sodium hydroxide (B78521) followed by p-toluenesulfonyl chloride (TsCl). Stir the reaction at room temperature.

-

Amination: The resulting tosylate is then dissolved in THF and treated with an ammonia (B1221849) solution. The reaction mixture is stirred for an extended period at a slightly elevated temperature (e.g., 40 °C).

-

Work-up and Purification: After the reaction, the mixture is diluted with water and extracted with an organic solvent like dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield 2-(2-azidoethoxy)ethanamine.

Step 3: Synthesis of Azido-PEG1-Boc (N-Boc-2-(2-azidoethoxy)ethanamine)

This is a standard Boc protection of a primary amine.[7][8]

-

Reaction Setup: Dissolve 2-(2-azidoethoxy)ethanamine in a suitable solvent such as a mixture of dioxane and water.

-

Addition of Boc Anhydride: Add a base like sodium bicarbonate, followed by the portion-wise addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure Azido-PEG1-Boc.[9]

Characterization of Azido-PEG1-Boc

Thorough characterization is essential to confirm the identity and purity of the synthesized Azido-PEG1-Boc. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the molecule. The expected chemical shifts are summarized below, based on data for structurally similar compounds.[10][11][12]

¹H NMR (400 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.44 | s | 9H |

| -NH- (Amide) | ~5.0 | br s | 1H |

| -CH₂-N₃ | ~3.39 | t | 2H |

| -CH₂-O- | ~3.6-3.7 | m | 4H |

| -CH₂-NH-Boc | ~3.3-3.4 | m | 2H |

¹³C NMR (100 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~28.4 |

| -C=O (Carbamate) | ~156.1 |

| -CH₂-N₃ | ~50.7 |

| -CH₂-O- | ~70-71 |

| -CH₂-NH-Boc | ~40.3 |

| -C(CH₃)₃ (Boc) | ~79.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique for identifying the presence of the azide functional group.

FTIR Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Azide (N₃) | ~2100 | Strong, sharp characteristic stretch[11][13][14] |

| N-H (Amide) | ~3300 | Broad stretch |

| C=O (Carbamate) | ~1690 | Strong stretch |

| C-H (Alkyl) | ~2850-2980 | Stretches |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of Azido-PEG1-Boc. Electrospray ionization (ESI) is a common technique for this type of molecule.[15][16]

Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 231.15 |

| [M+Na]⁺ | 253.13 |

Applications in Drug Development

The unique trifunctional nature of Azido-PEG1-Boc makes it a valuable linker in several drug development applications.

PROTAC Synthesis

The primary application of Azido-PEG1-Boc is in the synthesis of PROTACs.[1][2] The workflow for incorporating this linker into a PROTAC is depicted below.

Caption: Workflow for PROTAC synthesis using Azido-PEG1-Boc.

The azide group allows for a highly specific and efficient "click" reaction with an alkyne-modified ligand.[2] Following this, the Boc protecting group can be removed under acidic conditions to reveal a primary amine.[17] This amine is then available for amide bond formation with the second ligand, completing the synthesis of the PROTAC molecule.

Bioconjugation and PEGylation

Beyond PROTACs, the orthogonal reactive handles of Azido-PEG1-Boc are valuable for a range of bioconjugation applications. The azide can be used to attach the linker to various biomolecules, and the protected amine provides a latent site for further functionalization. The PEG spacer, although short, can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Conclusion

Azido-PEG1-Boc is a cornerstone bifunctional linker for modern drug development and bioconjugation. Its well-defined structure and orthogonal reactivity allow for the precise and efficient construction of complex molecules like PROTACs. A thorough understanding of its synthesis and characterization, as detailed in this guide, is crucial for its successful application in research and development. The provided protocols and data serve as a valuable resource for scientists working to advance the frontiers of targeted therapeutics.

References

- 1. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Boc-2-(2-azidoethoxy)ethanamine 95% | CAS: 176220-30-7 | AChemBlock [achemblock.com]

- 4. carbosynusa.com [carbosynusa.com]

- 5. rsc.org [rsc.org]

- 6. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Basic principles of using Azido-PEG1-Boc in ADC development

An In-depth Technical Guide on the Core Principles of Using Azido-PEG1-Boc in ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's safety and efficacy. Azido-PEG1-Boc is a heterobifunctional linker that offers precise control over conjugation chemistry and can enhance the physicochemical properties of the resulting ADC. This guide elucidates the fundamental principles of utilizing Azido-PEG1-Boc in ADC development, providing detailed experimental protocols and quantitative data to inform research and development efforts.

The structure of Azido-PEG1-Boc incorporates three key functional components:

-

An azide (B81097) group (-N3) for bioorthogonal "click chemistry," enabling highly specific and stable conjugation.[1][2]

-

A single polyethylene glycol (PEG) unit to enhance hydrophilicity, which can improve the solubility and pharmacokinetic profile of the ADC.[3][4][5][6]

-

A tert-butyloxycarbonyl (Boc) protecting group on an amine, which allows for staged conjugation strategies or further functionalization after deprotection.[7][8]

Core Principles and Applications

The primary application of Azido-PEG1-Boc in ADC development is to serve as a bridge between the antibody and the cytotoxic drug. The azide functionality is particularly advantageous as it participates in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[9][] This "click chemistry" approach forms a stable triazole linkage, which is resistant to hydrolysis and enzymatic cleavage, ensuring the integrity of the ADC in circulation.[11][12][13]

The short PEG spacer, although modest, contributes to the hydrophilicity of the linker, which can help to mitigate the aggregation often associated with hydrophobic drug payloads.[6][14] Improved hydrophilicity is correlated with enhanced pharmacokinetic properties, such as a longer plasma half-life.[3][5] The Boc-protected amine offers synthetic versatility. It can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent modifications or to modulate the overall properties of the linker.[7][15][16]

Quantitative Data

The selection of a linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize key quantitative data related to the components and linkages relevant to Azido-PEG1-Boc.

Table 1: Influence of PEG Linker Length on Hydrophilicity

A lower octanol-water partition coefficient (Log D) indicates greater hydrophilicity. While data for a single PEG unit is not always explicitly detailed in comparative studies, the trend is clear.

| Compound/Linker | PEG Length (n=ethylene oxide units) | Log D (pH 7.4) |

| Non-PEGylated Ligand | 0 | > 0 (Implied) |

| [⁶⁸Ga]Ga-PP4-WD | 4 | -3.06 ± 0.15 |

| [⁶⁸Ga]Ga-PP8-WD | 8 | -4.27 ± 0.26 |

| Data adapted from studies on PEGylated compounds, demonstrating the trend of increasing hydrophilicity with longer PEG chains.[3] |

Table 2: Comparative Stability of Common ADC Linkages in Human Plasma

The triazole linkage formed via click chemistry exhibits exceptional stability.

| Linker Type | Formation Reaction | Half-life (t½) in Human Plasma | Key Considerations |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | > 1 week (generally considered stable) | Highly stable, considered a permanent linkage. Bio-inert. [11] |

| Amide | Amine-Carboxylic Acid Condensation | ~ 7 days | The gold standard for stability, but formation can require harsh conditions.[11] |

| Thiosuccinimide | Thiol-Maleimide Michael Addition | Minutes to hours, highly dependent on substitution | Susceptible to retro-Michael reaction (deconjugation).[11] |

| Oxime | Aldehyde/Ketone-Hydroxylamine Condensation | ~ 1 month (at physiological pH) | More stable than hydrazones.[11] |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis of ADCs. The following are methodologies for the key reactions involving Azido-PEG1-Boc.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized component (e.g., antibody-linker) to an alkyne-functionalized payload.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Alkyne-modified cytotoxic drug in DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand stock solution (e.g., THPTA, 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine (optional, to prevent oxidative damage)

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh stock solution of sodium ascorbate.

-

In a microcentrifuge tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.[17]

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-modified antibody and the alkyne-modified drug. A 2-fold or greater molar excess of the drug-alkyne is typically used relative to the azide groups on the antibody.[17]

-

Add the pre-mixed CuSO₄/ligand solution to the antibody-drug mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction should be protected from light.[19]

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable protein purification methods to remove unreacted payload, copper, and other small molecules.

-

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the linker to expose the primary amine.

Materials:

-

Boc-protected ADC conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

Procedure:

-

Dissolution:

-

Dissolve the dry Boc-protected conjugate in anhydrous DCM.

-

-

Acid Addition:

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution. The final concentration of TFA typically ranges from 25-50% (v/v).[15]

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate analytical method such as LC-MS. Reaction times can range from 30 minutes to a few hours.[7]

-

-

Work-up:

-

Remove the solvent and excess TFA under vacuum. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[7]

-

The crude product can be purified by precipitation in a non-polar solvent (e.g., diethyl ether) or by chromatography.

-

Visualizations

The following diagrams illustrate the key processes and relationships in the use of Azido-PEG1-Boc for ADC development.

Conclusion